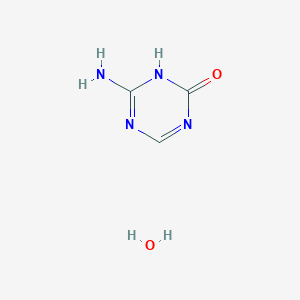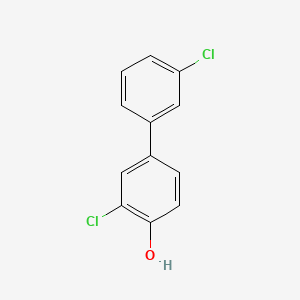
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and an iodine atom attached to the tyrosine backbone. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The aromatic ring of the tyrosine is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Iodination: The brominated tyrosine is then iodinated using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions:
Substitution Reactions: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the side chains.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanate derivatives, while oxidation can lead to the formation of quinones or other oxidized products.
科学的研究の応用
Chemistry: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The presence of bromine and iodine atoms can facilitate the detection and analysis of peptides and proteins.
Medicine: this compound has potential applications in drug development and delivery. Its ability to undergo various chemical modifications makes it a valuable tool for designing novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules and materials. Its unique reactivity and structural properties make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to certain proteins and enzymes. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.
類似化合物との比較
Boc-L-tyrosine: Lacks the bromobenzyl and iodine groups, making it less reactive in certain chemical reactions.
Boc-O-benzyl-L-tyrosine: Contains a benzyl group instead of a bromobenzyl group, resulting in different reactivity and applications.
Boc-O-3-iodobenzyl-L-tyrosine: Similar structure but lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific labeling, detection, and modification of peptides and proteins.
特性
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXZHJJBLLHDW-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrINO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)





![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)


